N-(4-acetylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidinone family, characterized by a fused pyrrole-pyrimidine core. Key structural features include a 4-acetylphenyl acetamide group at position 5, a phenyl substituent at position 7, and an isopropyl group at position 3 of the pyrrolo-pyrimidine scaffold . Pyrrolo-pyrimidinones are widely studied for kinase inhibition and anticancer activity due to their structural mimicry of ATP-binding pockets .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16(2)29-15-26-23-21(19-7-5-4-6-8-19)13-28(24(23)25(29)32)14-22(31)27-20-11-9-18(10-12-20)17(3)30/h4-13,15-16H,14H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNATTAXJGVEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the phenyl and acetylphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-(4-acetylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(3-acetylphenyl)-2-sulfanyl-pyrrolo[3,2-d]pyrimidinone ()
- Structural Differences :
- Substitution at the phenyl ring: 3-acetyl vs. 4-acetyl.
- Linker group: Sulfanyl (S) replaces oxygen in the acetamide bridge.
- Impact :
BF22051: 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide ()
- Structural Differences :
- Substituent at position 3: Ethyl vs. isopropyl.
- Acetamide group: 2-fluorophenyl vs. 4-acetylphenyl.
- Impact :
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
- Structural Differences :
- Position 7: Ethyl ester replaces acetamide.
- Substituents: 4-chlorophenyl and dipentylamine.
- Impact: The ester group increases hydrophilicity but may reduce oral bioavailability due to hydrolysis susceptibility.
Pyrazolo[3,4-d]pyrimidinone Derivatives ()
- Core Difference : Pyrazolo-pyrimidine vs. pyrrolo-pyrimidine.
- Example Compound: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
- Impact :
Research Findings and Implications
- Target Binding : The 4-acetylphenyl group in the target compound likely engages in hydrogen bonding with kinase hinge regions, while the isopropyl group optimizes hydrophobic pocket interactions .
- Selectivity : Fluorine-substituted analogs (e.g., BF22051) show improved metabolic stability but may trade off solubility .
Biological Activity
N-(4-acetylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound belonging to the pyrrolopyrimidine class. Its unique structure includes a pyrrolopyrimidine core, an acetylphenyl moiety, and several functional groups that contribute to its biological activity. This compound has garnered interest for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N4O3 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
| InChI Key | SSNPJOYJOANRHL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, leading to a reduction in pro-inflammatory mediators. This inhibition can potentially translate to anti-inflammatory effects in various biological contexts.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance:
- Cell Line Studies : In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines. For example, the compound exhibited an IC50 value less than that of standard chemotherapeutics like doxorubicin in assays involving A431 and Jurkat cells .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cell survival pathways, suggesting a mechanism that may involve the modulation of apoptosis .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential:
- Inhibition of COX Enzymes : Preliminary data suggest that this compound effectively inhibits COX enzymes, which are crucial in the inflammatory response .
- Animal Models : In vivo studies using animal models of inflammation have shown a marked reduction in inflammatory markers following treatment with this compound .
Other Biological Activities
Besides anticancer and anti-inflammatory effects, this compound has been investigated for:
- Antiviral Activity : Some studies suggest potential antiviral properties against specific viral strains, although further research is needed to elucidate these effects fully .
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains in preliminary screenings, indicating a broader spectrum of biological activity .
Case Studies and Research Findings
Several research studies have focused on the biological activities of this compound:
- Study on Anticancer Efficacy : A study published in 2019 screened a library of compounds and identified N-(4-acetylphenyl)-2-[4-oxo-7-phenyl... as a potent candidate for further development due to its high efficacy against multicellular spheroids .
- Evaluation of Anti-inflammatory Effects : Research conducted on animal models indicated significant reductions in paw edema when treated with this compound compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
